molecular formula C10H9NO5 B8819957 2-(4-Acetyl-3-nitrophenyl)acetic acid CAS No. 2007919-23-3

2-(4-Acetyl-3-nitrophenyl)acetic acid

Cat. No.: B8819957
CAS No.: 2007919-23-3
M. Wt: 223.18 g/mol
InChI Key: WHJMLYKRNDNRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetyl-3-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative featuring an acetyl group at the para position and a nitro group at the meta position on the aromatic ring.

Properties

CAS No.

2007919-23-3

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-(4-acetyl-3-nitrophenyl)acetic acid

InChI

InChI=1S/C10H9NO5/c1-6(12)8-3-2-7(5-10(13)14)4-9(8)11(15)16/h2-4H,5H2,1H3,(H,13,14)

InChI Key

WHJMLYKRNDNRPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

The substituents on the phenyl ring significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Structural Comparison of 2-(4-Acetyl-3-nitrophenyl)acetic Acid and Analogs
Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Features
This compound C₁₀H₉NO₅ 239.19 Acetyl (4), Nitro (3) Strong electron-withdrawing groups; potential intermediate in drug synthesis
2-(4-Methyl-3-nitrophenyl)acetic acid C₉H₉NO₄ 209.17 Methyl (4), Nitro (3) Reduced steric bulk compared to acetyl; lower molecular weight
2-(4-Hydroxy-3-nitrophenyl)acetic acid C₈H₇NO₅ 197.15 Hydroxy (4), Nitro (3) Enhanced hydrogen bonding capacity; higher aqueous solubility
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Bromo (3), Methoxy (4) Bromo (electron-withdrawing) and methoxy (electron-donating) create electronic contrast; used in natural product synthesis
2-[[(4-Methoxy-3-nitrophenyl)methyl]thio]acetic acid C₁₀H₁₁NO₅S 257.26 Methoxy (4), Nitro (3), Thio Thioether linkage increases lipophilicity
Key Observations :
  • Electron Effects : The nitro group (meta or para) is strongly electron-withdrawing, increasing the acidity of the acetic acid moiety. Acetyl and bromo substituents further enhance this effect, while methoxy and hydroxy groups are electron-donating, moderating acidity .
  • Hydrogen Bonding : Hydroxy and acetyl groups participate in hydrogen bonding, influencing crystal packing (e.g., centrosymmetric O—H⋯O dimers in 2-(3-Bromo-4-methoxyphenyl)acetic acid ).
  • Steric Hindrance : Bulky substituents (e.g., acetyl) may hinder rotation of the acetic acid sidechain, affecting conformational flexibility .

Physicochemical Properties

Key Observations :
  • Solubility : Hydroxy and methoxy groups improve aqueous solubility, whereas nitro and acetyl groups enhance lipophilicity .
  • Toxicity : Nitroaromatics often exhibit acute toxicity (e.g., oral LD₅₀ ~300–2000 mg/kg for Category 4 ).

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